molecular formula C11H12O6 B15000177 (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid

Cat. No.: B15000177
M. Wt: 240.21 g/mol
InChI Key: ZGEPLEJWRXXWLT-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid is an organic compound that belongs to the class of benzodioxoles. It is characterized by the presence of a benzodioxole ring substituted with two methoxy groups at positions 6 and 7, and an acetic acid moiety at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid typically involves the reaction of 6,7-dimethoxy-1,3-benzodioxole with a suitable acetic acid derivative. One common method is the esterification of 6,7-dimethoxy-1,3-benzodioxole with ethyl bromoacetate, followed by hydrolysis to yield the desired acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
  • 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Comparison: (6,7-Dimethoxy-1,3-benzodioxol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the acetic acid group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)acetic acid

InChI

InChI=1S/C11H12O6/c1-14-9-6(4-8(12)13)3-7-10(11(9)15-2)17-5-16-7/h3H,4-5H2,1-2H3,(H,12,13)

InChI Key

ZGEPLEJWRXXWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1CC(=O)O)OCO2)OC

Origin of Product

United States

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